BenchChemオンラインストアへようこそ!

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

dCTPase inhibition structure-activity relationship positional isomerism

3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic compound (C20H21BrN6O, MW 441.3 g/mol) built on a piperazin-1-ylpyridazine core. It belongs to a class of molecules investigated for modulation of nucleotide metabolism enzymes and G-protein-coupled receptors.

Molecular Formula C20H21BrN6O
Molecular Weight 441.3 g/mol
CAS No. 1020503-01-8
Cat. No. B6531647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS1020503-01-8
Molecular FormulaC20H21BrN6O
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)C
InChIInChI=1S/C20H21BrN6O/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)25-8-10-26(11-9-25)20(28)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3
InChIKeyBHTKZQJXGOFQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1020503-01-8): Structural and Pharmacological Context for Research Procurement


3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic compound (C20H21BrN6O, MW 441.3 g/mol) built on a piperazin-1-ylpyridazine core [1]. It belongs to a class of molecules investigated for modulation of nucleotide metabolism enzymes and G-protein-coupled receptors [2]. The compound features three distinct pharmacophoric elements: a 3-bromobenzoyl group linked via a piperazine spacer to a pyridazine ring, which is further substituted with a 3,5-dimethylpyrazole. This arrangement distinguishes it from para-halogenated and phenyl-substituted analogs that exhibit different target engagement profiles in published screening campaigns.

Procurement Risk Analysis for 3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Why In-Class Analogs Are Not Interchangeable


The piperazin-1-ylpyridazine scaffold exhibits extreme sensitivity to peripheral substituent changes. In a published structure-activity relationship (SAR) study, moving a trifluoromethyl group from the 2-position to the 3-position on the phenyl ring altered dCTPase IC50 by over 10-fold, while replacing a benzyl RHS group with thiophen-2-ylmethanyl improved potency from 240 nM to 51 nM [1]. The 3-bromobenzoyl substituent present in CAS 1020503-01-8 introduces a sterically and electronically distinct meta-bromo pattern versus the 4-bromo isomer (CAS 1020503-02-9); such positional isomerism is known to affect both target binding conformation and off-target selectivity [1]. Additionally, the 3,5-dimethylpyrazole moiety on the pyridazine ring provides a hydrogen-bond-capable heterocycle that differs fundamentally from the simple phenyl group found in close analogs like CAS 1049214-92-7. These structural variations mean that potency, selectivity, and cellular activity data generated for one analog cannot be reliably extrapolated to another, making targeted procurement of the exact compound essential for reproducible experimental results.

Quantitative Differentiation Evidence for 3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1020503-01-8)


Meta- vs. Para-Bromo Positional Isomerism: Predicted Impact on Target Binding Topology

In the dCTPase inhibitor series, the phenyl ring attached to the piperazine (LHS region) occupies a hydrophobic pocket where substituent position directly governs binding pose. The 3-bromobenzoyl group of the target compound orients the bromine atom meta to the carbonyl, whereas the 4-bromo isomer (CAS 1020503-02-9) presents the bromine para. Published SAR data for analogous compounds demonstrate that a 3-chloro-2-methylphenyl LHS modification delivered an IC50 of 19 nM, compared to 170 nM for the unsubstituted 2-methylphenyl matched pair—a 9-fold potency shift attributable solely to meta-substitution [1]. Although direct head-to-head data for the bromo pair are not publicly available, the magnitude of positional effects within this chemotype indicates that the two isomers are likely to exhibit substantively different biochemical profiles.

dCTPase inhibition structure-activity relationship positional isomerism

Pyrazole vs. Phenyl RHS Substitution: Differential Hydrogen-Bond Capacity and Target Selectivity Potential

The target compound incorporates a 3,5-dimethylpyrazol-1-yl group at the 6-position of the pyridazine ring, whereas the closest commercially available comparator, 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS 1049214-92-7), bears a simple phenyl ring . The pyrazole ring introduces two nitrogen atoms capable of acting as hydrogen-bond acceptors, a feature absent in the phenyl analog. In the broader piperazinyl-pyridazine SAR landscape, RHS modifications produced potency shifts from >10 µM to 19 nM depending on the heterocycle employed [1]. While direct binding data for CAS 1020503-01-8 at specific targets are not publicly deposited, the pyrazole-for-phenyl substitution represents a deliberate pharmacophore enhancement that is expected to alter both potency and selectivity profiles relative to the phenyl analog.

GPR35 agonism pyrazole pharmacophore receptor selectivity

Molecular Property Differentiation: Calculated Physicochemical Parameters vs. Key Analogs

The target compound (MW 441.3, C20H21BrN6O) carries a molecular complexity rating of 543, reflecting its three-ring heterocyclic architecture with multiple substitution points . By comparison, the phenyl analog (CAS 1049214-92-7, MW 423.3, C21H19BrN4O) has a lower heteroatom count (4 N vs. 6 N) and lacks the dimethylpyrazole moiety. The increased nitrogen content and topological polar surface area of the target compound are predicted to enhance aqueous solubility and modulate membrane permeability relative to the phenyl analog—properties that directly affect assay behavior and intracellular target engagement.

drug-likeness physicochemical properties molecular complexity

Cellular Efficacy Context: Class-Level Evidence for Synergistic Anti-Leukemic Activity

Multiple piperazin-1-ylpyridazine derivatives demonstrated synergistic cell killing when combined with 5-azacytidine (5-AzaC) in HL60 leukemic cells, with combination indices (CI) < 1 determined by the Chou-Talalay method [1]. Compounds 9, 13, and 15 all showed synergy, and importantly, compounds 14, 18, and 27 caused synergistic lethality at doses where neither agent alone produced cytotoxicity. While CAS 1020503-01-8 was not among the specific compounds profiled in this publication, its structural congruence with the active series (particularly the presence of the bromobenzoyl-piperazine-pyridazine core) places it within the chemotype that demonstrated this cellular phenotype. Procurement of this specific analog would enable head-to-head evaluation against published benchmark compounds 9, 13, 15, 18, and 20.

leukemia synergy dCTPase cellular pharmacology

Recommended Research Applications for 3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Based on Available Evidence


Probing Positional Bromine Effects in dCTPase Inhibitor Optimization

Researchers investigating dCTP pyrophosphatase 1 as a cancer target can use CAS 1020503-01-8 as a tool compound to assess how meta-bromine substitution on the benzoyl LHS group affects enzyme inhibition, thermal stabilization, and protease protection relative to para-substituted or unsubstituted controls. The published assay framework (malachite green biochemical assay, DSF, DARTS) provides a directly transferable experimental protocol [1].

GPCR Panel Screening with a Pyrazole-Containing Piperazinyl-Pyridazine

The 3,5-dimethylpyrazole RHS group introduces additional hydrogen-bonding capacity that may confer selectivity for specific GPCR subfamilies. This compound can be deployed in β-arrestin recruitment or cAMP modulation panels (e.g., GPR35, serotonin, or dopamine receptor subtypes) where the pyrazole nitrogen atoms are hypothesized to engage receptor residues not accessible to phenyl-substituted analogs.

Combination Chemotherapy Screening in Hematological Malignancy Models

Given the class-level synergy with cytidine analogs (5-azacytidine) observed in HL60 cells [1], CAS 1020503-01-8 is a candidate for matrix combination screening in leukemia and lymphoma cell lines. Its unique substitution pattern may yield an improved synergy window or altered resistance profile compared to the published leads 9, 13, and 18.

Chemical Biology Probe Development via the 3-Bromobenzoyl Handle

The bromine atom at the meta position of the benzoyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) or for use as a heavy-atom marker in X-ray crystallography. Researchers developing affinity probes or PROTACs based on the piperazinyl-pyridazine scaffold can utilize this compound as a versatile intermediate.

Quote Request

Request a Quote for 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.